tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-(trifluoromethyl)benzyl chloride and tert-butylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine or sodium hydride, is added to facilitate the nucleophilic substitution reaction.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
- (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium (III) Hexafluorophosphate
Uniqueness
tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is unique due to the presence of both a trifluoromethyl group and a fluoro-substituted phenyl ring, which impart distinct chemical properties and reactivity. These features make it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C12H15F4N |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H15F4N/c1-11(2,3)17-7-8-4-9(12(14,15)16)6-10(13)5-8/h4-6,17H,7H2,1-3H3 |
InChI Key |
QTDTXSASFALLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.